molecular formula C17H15N3O3S2 B2919692 3-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide CAS No. 790245-77-1

3-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide

Cat. No.: B2919692
CAS No.: 790245-77-1
M. Wt: 373.45
InChI Key: UANOKLOUIMIIFX-UHFFFAOYSA-N
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Description

3-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide is a complex organic compound that features a combination of phenylsulfonyl, pyridinyl, and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the pyridinyl group: The thiazole intermediate is then reacted with a pyridine derivative, often through a nucleophilic substitution reaction.

    Attachment of the phenylsulfonyl group: This step involves the sulfonylation of the intermediate using a sulfonyl chloride in the presence of a base.

    Formation of the propanamide: Finally, the amide bond is formed by reacting the sulfonylated intermediate with a suitable amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential as a therapeutic agent.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(phenylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide: Similar structure but with a different position of the pyridinyl group.

    3-(phenylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide: Another isomer with the pyridinyl group in a different position.

Uniqueness

3-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c21-16(9-11-25(22,23)13-6-2-1-3-7-13)20-17-19-15(12-24-17)14-8-4-5-10-18-14/h1-8,10,12H,9,11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANOKLOUIMIIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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